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Compound of Interest

Compound Name:
6-Demethoxy-9'-

deoxycleomiscosin A

Cat. No.: B593576 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectroscopic data of the natural product

6-Demethoxy-9'-deoxycleomiscosin A, a coumarinolignan that has garnered interest within

the scientific community. This document summarizes the available Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for

their acquisition, and presents a logical workflow for the characterization of this compound.

Spectroscopic Data: A Quantitative Overview
The structural elucidation of 6-Demethoxy-9'-deoxycleomiscosin A relies on a

comprehensive analysis of its spectroscopic data. While a complete, officially published dataset

for this specific molecule remains elusive in readily accessible literature, data from closely

related analogs and general knowledge of coumarinolignan spectroscopy allow for a predictive

and comparative summary. For the purpose of this guide, we will reference typical chemical

shifts and fragmentation patterns expected for a compound of this nature.

Table 1: Predicted ¹H NMR Spectroscopic Data for 6-Demethoxy-9'-deoxycleomiscosin A (in

CDCl₃)
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 ~ 6.30 d 9.5

H-4 ~ 7.65 d 9.5

H-5 ~ 6.95 s

H-7' ~ 5.00 d 8.0

H-8' ~ 4.30 m

H-2' ~ 7.00 d 2.0

H-5' ~ 6.90 d 8.0

H-6' ~ 6.85 dd 8.0, 2.0

OCH₃-3' ~ 3.90 s

OCH₃-4' ~ 3.92 s

Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-Demethoxy-9'-deoxycleomiscosin A
(in CDCl₃)
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Carbon Predicted Chemical Shift (δ, ppm)

C-2 ~ 161.0

C-3 ~ 113.5

C-4 ~ 144.0

C-4a ~ 115.0

C-5 ~ 101.5

C-6 ~ 160.0

C-7 ~ 105.0

C-8 ~ 158.0

C-8a ~ 104.0

C-7' ~ 78.5

C-8' ~ 75.0

C-9' ~ 60.0

C-1' ~ 127.0

C-2' ~ 110.0

C-3' ~ 148.0

C-4' ~ 149.0

C-5' ~ 115.5

C-6' ~ 119.0

OCH₃-3' ~ 56.0

OCH₃-4' ~ 56.2

Table 3: Mass Spectrometry Data for 6-Demethoxy-9'-deoxycleomiscosin A
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Ion m/z (Da)

[M]+ 340.33

[M+H]+ 341.33

[M+Na]+ 363.31

Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for the unambiguous

identification of 6-Demethoxy-9'-deoxycleomiscosin A. The following are detailed

methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series, 400 MHz or

higher) equipped with a 5 mm probe is recommended.

Sample Preparation:

Weigh approximately 5-10 mg of purified 6-Demethoxy-9'-deoxycleomiscosin A.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: Acquire spectra using a standard single-pulse sequence. Key parameters include a

spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of

scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR: Utilize a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 0-

220 ppm and a longer relaxation delay (2-5 seconds) are typically used. A larger number of

scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
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2D NMR (COSY, HSQC, HMBC): Standard pulse programs for these experiments should be

employed to establish proton-proton and proton-carbon correlations, which are crucial for

definitive structural assignment.

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for

accurate mass measurements.

Sample Preparation:

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile)

at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

Data Acquisition (Electrospray Ionization - ESI):

Ionization Mode: Positive ion mode is typically used to observe protonated molecules

([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

Infusion: The diluted sample can be directly infused into the mass spectrometer.

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z

100-1000).

Accurate Mass Measurement: Calibrate the instrument to ensure high mass accuracy, which

is essential for determining the elemental composition.

Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the isolation and structural elucidation of

a natural product like 6-Demethoxy-9'-deoxycleomiscosin A.
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Caption: Workflow for Natural Product Characterization.

This comprehensive approach, combining meticulous experimental work with detailed

spectroscopic analysis, is fundamental to the successful characterization of complex natural

products like 6-Demethoxy-9'-deoxycleomiscosin A.

To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of 6-Demethoxy-
9'-deoxycleomiscosin A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b593576#spectroscopic-data-nmr-ms-of-6-demethoxy-
9-deoxycleomiscosin-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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